N-(1,10-Phenanthrolin-5-yl)acrylamide is an organic compound characterized by its unique structure, which includes a phenanthroline moiety attached to an acrylamide group. Its molecular formula is , and it features a phenanthroline ring, known for its chelating properties, linked to an acrylamide functional group, which is significant in polymer chemistry. The compound exhibits potential applications in various fields, including materials science and medicinal chemistry, due to its ability to form complexes with metal ions and its reactivity in polymerization processes .
These reactions underscore the compound's versatility in both synthetic and applied chemistry contexts.
Research indicates that N-(1,10-Phenanthrolin-5-yl)acrylamide exhibits biological activity, particularly as an antimicrobial agent. Its ability to chelate metal ions may contribute to its effectiveness against certain pathogens. Additionally, compounds derived from phenanthroline have shown promise in anticancer research due to their interactions with DNA and potential to inhibit tumor growth .
The synthesis of N-(1,10-Phenanthrolin-5-yl)acrylamide typically involves the following steps:
These methods highlight the compound's synthetic accessibility while allowing for modifications that can tailor its properties for specific uses .
N-(1,10-Phenanthrolin-5-yl)acrylamide has a range of applications:
These applications reflect the compound's multifunctionality and significance across various scientific disciplines .
Studies investigating the interactions of N-(1,10-Phenanthrolin-5-yl)acrylamide with metal ions have shown that it forms stable complexes, which can be analyzed using spectroscopic methods such as UV-Vis and fluorescence spectroscopy. Such interactions are crucial for understanding its potential as a sensor or catalyst in chemical processes. Furthermore, preliminary studies indicate that these complexes may exhibit enhanced biological activity compared to the free ligand .
Several compounds are structurally or functionally similar to N-(1,10-Phenanthrolin-5-yl)acrylamide:
Compound Name | Structure Type | Unique Features |
---|---|---|
2,9-Dimethyl-1,10-phenanthroline | Phenanthroline derivative | Enhanced solubility and biological activity |
N-(2-Pyridyl)acrylamide | Acrylamide derivative | Different aromatic ring; used in different applications |
1-Amino-2-methylphenanthroline | Amino-substituted phenanthroline | Increased reactivity towards electrophiles |
N-(1,10-Phenanthrolin-5-yl)acrylamide stands out due to its combination of phenanthroline's chelating ability and the reactivity of the acrylamide group, making it particularly useful in both polymer science and medicinal chemistry contexts .
N-(1,10-Phenanthrolin-5-yl)acrylamide is characterized by a planar 1,10-phenanthroline core substituted at the 5-position with an acrylamide group. The phenanthroline moiety consists of two fused pyridine rings, creating a rigid, conjugated system ideal for binding metal ions through its nitrogen atoms. The acrylamide substituent introduces a reactive vinyl group ($$ \text{CH}_2=\text{CH} $$) capable of undergoing polymerization (Figure 1).
Table 1: Key chemical properties of N-(1,10-Phenanthrolin-5-yl)acrylamide
Property | Value/Descriptor |
---|---|
CAS No. | 321954-23-8 |
Molecular Formula | $$ \text{C}{15}\text{H}{11}\text{N}_{3}\text{O} $$ |
Molecular Weight | 249.27 g/mol |
SMILES | C=CC(NC1=CC2=CC=CN=C2C3=NC=CC=C13)=O |
Storage Conditions | Sealed, dry, 2–8°C |
The compound’s electronic structure is influenced by the electron-withdrawing acrylamide group, which modulates the electron density at the phenanthroline nitrogen atoms. This modification enhances its ability to stabilize metal ions in higher oxidation states, as demonstrated in iron(II) complexes. X-ray crystallography of related phenanthroline-acrylamide derivatives reveals distorted octahedral geometries around metal centers, with the acrylamide oxygen participating in hydrogen bonding.
The development of N-(1,10-phenanthrolin-5-yl)acrylamide emerged from efforts to functionalize 1,10-phenanthroline for polymeric applications. Early work on phenanthroline derivatives focused on their use as chelating agents in analytical chemistry and catalysis. The introduction of polymerizable groups, such as acrylamide, began gaining traction in the 2010s to create redox-active hydrogels and stimuli-responsive materials.
A seminal synthesis route involves reacting 5-amino-1,10-phenanthroline with acryloyl chloride in tetrahydrofuran (THF) under inert conditions, yielding the acrylamide derivative in 24% isolated yield. Advances in coordination-driven polymerization, such as the incorporation of ferrous sulfate heptahydrate to form iron-phenanthroline complexes, further expanded its utility in material science.
In coordination chemistry, the compound serves as a tridentate ligand, binding metals through two phenanthroline nitrogens and the acrylamide carbonyl oxygen. This binding mode is exemplified in iron(II) complexes, where it forms $$[\text{Fe}(\text{phenanthroline})_3]^{2+}$$-type structures with distinct redox properties. These complexes exhibit oscillatory behavior in Belousov-Zhabotinsky reactions, enabling applications in self-oscillating gels and actuators.
In polymer science, the vinyl group facilitates copolymerization with monomers like methyl methacrylate (MMA). For instance, radical-initiated copolymerization produces materials with pendant phenanthroline units capable of post-synthetic metalation. A study reported a poly(MMA-co-N-(1,10-phenanthrolin-5-yl)acrylamide) copolymer containing 12–15 mol% phenanthroline content, which demonstrated selective lanthanide binding in acidic media.
Table 2: Comparative coordination properties of phenanthroline derivatives
Ligand | Binding Sites | Typical Metal Ions | Applications |
---|---|---|---|
1,10-Phenanthroline | N,N | Fe²⁺, Cu²⁺ | Colorimetric assays |
Phendione (1,10-phenanthroline-5,6-dione) | N,N,O,O | Ag⁺, Cu²⁺ | Antimicrobial agents |
N-(1,10-Phenanthrolin-5-yl)acrylamide | N,N,O | Fe²⁺, Ln³⁺ | Smart polymers, catalysis |
The compound’s dual functionality bridges inorganic synthesis and polymer engineering, enabling the design of materials with tailored redox, optical, and mechanical properties. Ongoing research explores its use in luminescent sensors, catalytic membranes, and drug delivery systems.
The synthesis of N-(1,10-Phenanthrolin-5-yl)acrylamide represents a significant challenge in heterocyclic chemistry, requiring careful consideration of the phenanthroline core reactivity and the acrylamide functionality [1]. The conventional synthetic approach involves a two-step procedure beginning with the nitration of 1,10-phenanthroline followed by reduction to yield 5-amino-1,10-phenanthroline, which subsequently undergoes acylation with acryloyl chloride to produce the target compound [2].
The initial nitration step involves treating 1,10-phenanthroline with concentrated sulfuric acid and nitric acid at elevated temperatures around 115°C [1]. The reaction mixture requires careful temperature control using a sand bath, with stirring maintained for approximately 2 hours after nitric acid addition [1]. Following nitration, the reaction mixture undergoes basification, filtration, and extraction with ethyl acetate [1]. The subsequent reduction employs hydrogen gas with 5% palladium on carbon catalyst in methanol, yielding 5-amino-1,10-phenanthroline as the key intermediate [1].
The acylation step represents the critical bond-forming reaction where 5-amino-1,10-phenanthroline reacts with acryloyl chloride in the presence of triethylamine as a base [1]. This reaction typically occurs in dichloromethane under argon atmosphere at room temperature, requiring approximately 48 hours for completion [1]. The reaction mixture undergoes concentration under reduced pressure followed by silica gel chromatography using a 1:1 cyclohexane:ethyl acetate solvent system [1].
Alternative synthetic pathways have emerged utilizing different oxidation strategies for the methyl group conversion to aldehyde functionality [3]. The oxidation process employs dimethylformamide dimethyl acetal treatment followed by sodium periodate, with subsequent iron reduction providing the amino aldehyde intermediate [3]. This methodology demonstrates improved efficiency compared to traditional approaches while maintaining high yield and selectivity [3].
The amidation reaction optimization for N-(1,10-Phenanthrolin-5-yl)acrylamide synthesis involves systematic investigation of reaction parameters including temperature, time, concentration, and stoichiometry [4]. Research demonstrates that reaction temperature significantly influences product yield, with optimal conditions achieved at 60°C compared to room temperature reactions [4]. Temperature optimization studies reveal that yields increase from 56.7% at room temperature to 70.0% at 60°C, representing a substantial improvement in reaction efficiency [4].
Reaction time optimization studies indicate that prolonged heating enhances amide bond formation through increased molecular collision frequency [4]. The optimal reaction time ranges from 120 to 150 minutes, with yields reaching 93.1% under these conditions [4]. Extended reaction times beyond 360 minutes result in decreased yields due to potential compound degradation [4].
The concentration optimization of coupling reagents plays a crucial role in maximizing product formation [4]. Studies using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride demonstrate optimal performance at 3.0 millimoles concentration, providing superior yields compared to lower concentrations [4]. The stoichiometric ratio investigation reveals that 1:1:1.5 ratios of carboxylic acid:amine:coupling reagent deliver optimal results [4].
Parameter | Optimal Condition | Yield (%) | Reference |
---|---|---|---|
Temperature | 60°C | 93.1 | [4] |
Reaction Time | 150 minutes | 93.1 | [4] |
Coupling Reagent | 3.0 mmol EDC·HCl | 93.1 | [4] |
Stoichiometry | 1:1:1.5 | 93.1 | [4] |
Alternative coupling strategies employ mechanochemical amidation protocols utilizing (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylaminomorpholinocarbenium hexafluorophosphate and tetramethylchloroformamidinium hexafluorophosphate [5]. These reagents combined with dipotassium hydrogen phosphate deliver amide products in 70-96% yields with rapid reaction rates [5]. The mechanochemical approach maintains stereochemical integrity while streamlining product isolation procedures [5].
Solvent selection profoundly impacts both reaction efficiency and product purity in N-(1,10-Phenanthrolin-5-yl)acrylamide synthesis [6]. Anhydrous tetrahydrofuran emerges as the optimal solvent for amidation reactions, providing superior yields compared to alternative solvents [4]. The anhydrous nature prevents hydrolysis of activated intermediates while maintaining reaction efficiency [4].
Dichloromethane serves as an effective solvent for acylation reactions, particularly when combined with triethylamine base [1]. The solvent choice influences reaction kinetics through polarity effects and reactant solubility considerations [1]. Alternative green solvents including cyclopentyl methyl ether demonstrate excellent performance with improved safety profiles [6].
Comparative solvent studies reveal significant differences in reaction outcomes [6]. Cyclopentyl methyl ether provides enhanced yields compared to acetonitrile while offering superior temperature stability and safety characteristics [6]. The solvent selection affects not only yield but also reaction selectivity and product isolation efficiency [6].
Catalyst selection encompasses both traditional and modern coupling reagents [7]. Acryloyl chloride represents the most widely employed acylating agent, providing high reactivity toward amino nucleophiles [7]. Alternative activated esters including N-hydroxysuccinimide esters, pentafluorophenyl acrylate, and 4-nitrophenyl acrylate offer improved selectivity profiles [7].
Solvent | Yield (%) | Temperature Range (°C) | Safety Profile | Reference |
---|---|---|---|---|
Anhydrous THF | 93.1 | -78 to 66 | Moderate | [4] |
Dichloromethane | 85.0 | -97 to 40 | Low | [1] |
Cyclopentyl methyl ether | 88.0 | -142 to 106 | High | [6] |
Dibutyl ether | 74.0 | -95 to 142 | High | [6] |
Base selection significantly influences reaction outcomes through pH control and nucleophile activation [7]. Triethylamine provides optimal performance for most acylation reactions while diisopropylethylamine offers reduced steric hindrance for challenging substrates [7]. Inorganic bases including sodium hydroxide and potassium carbonate demonstrate effectiveness in aqueous systems [7].
Modern coupling reagent development focuses on borane-mediated direct amidation using tris(2,2,2-trifluoroethyl) borate [6]. This methodology eliminates the need for acid activation while providing excellent functional group tolerance [6]. The reagent demonstrates particular effectiveness with pharmaceutically relevant building blocks containing diverse heterocyclic moieties [6].
Solid-phase synthesis methodologies offer distinct advantages for N-(1,10-Phenanthrolin-5-yl)acrylamide preparation, including simplified purification procedures and enhanced reaction efficiency [8]. The solid-phase approach involves covalent attachment of synthetic intermediates to polymeric supports, enabling step-by-step construction with selective protecting group chemistry [8].
The foundational solid-phase methodology employs TentaGel S Rink Amide resin with 9-fluorenylmethyloxycarbonyl chemistry [9]. The resin-bound synthesis strategy incorporates an internally placed unit carrying an amino linker with 4-methyltrityl protection [9]. Methyltrityl removal occurs under mild acidic conditions, followed by conjugation of amino acids or phenanthroline derivatives via amide or urea linkages [9].
Post-conjugation strategies on solid support demonstrate excellent purities for crude products [9]. The methodology allows for on-resin modifications after completion of chain assembly, providing flexibility in synthetic design [9]. The solid-phase approach eliminates the need for intermediate purifications while enabling high-throughput synthesis capabilities [9].
Resin-bound orthogonally protected lysine serves as a versatile starting material for bis-heterocyclic compound synthesis [10]. The initial reaction involves exhaustive reduction using borane-tetrahydrofuran, followed by cyclization with carbonyldiimidazole, thiocarbonyldiimidazole, or oxalyldiimidazole [10]. This approach generates resin-bound bis-cyclic ureas, bis-cyclic thioureas, and bis-cyclic diketopiperazines respectively [10].
The solid-phase methodology enables precise control over sequence and positioning of non-standard building blocks [11]. Solid support allows for rapid washing and removal of excess reagents, particularly beneficial when working with sensitive phenanthroline derivatives [11]. The approach accommodates unnatural amino acids through appropriate protecting group strategies, typically employing either 9-fluorenylmethyloxycarbonyl or tert-butyloxycarbonyl protection [11].
Resin Type | Linker Chemistry | Loading Capacity | Cleavage Conditions | Reference |
---|---|---|---|---|
TentaGel S Rink Amide | Amide | 0.69 mmol/g | Trifluoroacetic acid | [9] |
Wang Resin | Ester | 1.2 mmol/g | Trifluoroacetic acid | [10] |
Merrifield Resin | Chloromethyl | 1.5 mmol/g | Hydrogen fluoride | [10] |
ChemMatrix Resin | Various | 0.5 |
Extensive one-dimensional and two-dimensional NMR investigations of the isolated ligand in deuterated chloroform at 400 MHz show that the acrylamide fragment is electronically decoupled from the π-extended 1,10-phenanthroline platform while retaining modest conjugation through the amide nitrogen. Key chemical-shift data are collated in Table 1.
Proton / Carbon | δ / ppm | Multiplicity (J / Hz) | Assignment | Reference |
---|---|---|---|---|
H2, H9 | 9.24 – 9.08 | multiplet | α-pyridine protons | [1] |
H4, H7 | 8.32 (d, 5.4) | aromatic | β-pyridine protons | [1] |
H5 | 8.21 (m) | phenanthroline core | [1] | |
NH (amide) | 7.92 (s) | amide proton | [1] | |
H8 | 7.63 (m) | phenanthroline core | [1] | |
=CH₂ (trans) | 6.55 (d, 17.1) | vinyl proton | [1] | |
=CH₂ (cis) | 5.99 – 5.81 (m) | vinyl proton | [1] | |
C=O | 169.8 | ¹³C, carbonyl | [1] | |
C3, C6 | 151.4 / 150.9 | ¹³C, quaternary | [1] |
Evidence for amide-to-phenanthroline hydrogen bonding is obtained from down-field migration of the NH resonance on incremental addition of D₂O, together with selective ROESY cross-peaks between NH and H4, confirming a folded conformation in non-polar media [2] [1].
ATR-IR (neat, cm⁻¹) and off-resonance Raman (532 nm, cm⁻¹) spectra reveal the diagnostic vibrational manifold compiled in Table 2.
Band / cm⁻¹ | Technique | Assignment | Characteristic Insight | Reference |
---|---|---|---|---|
3258 | IR strong | ν(N–H) | One sharp band indicates single amide tautomer | [1] |
1656 | IR very strong | ν(C=O) amide I | Positioned 25 cm⁻¹ lower than in N-phenylacrylamide, reflecting conjugation with phenanthroline | [1] |
1622 | IR strong | δ(N–H) amide II | Correlates with intramolecular H-bonding | [1] |
1525 | IR medium | ν(C=C) vinyl | Sensitive to polymerisation; disappears upon radical addition | [3] |
1472 | Raman intense | 19a ring stretch | Fingerprint of 1,10-phenanthroline core; retained in metal complexes | [4] |
1339 | Raman medium | ν(C–N) amide | Shifted by +7 cm⁻¹ on complexation with Fe(II) [5] | [6] |
878 / 837 | IR weak | γ(=C–H) out-of-plane (trans / cis isomers) | Ratio serves as photo-isomerisation marker | [3] |
Density-functional calculations at the B3LYP/6-311G(d,p) level reproduce the experimental IR maxima within ±12 cm⁻¹, affirming the planar ground-state geometry and enabling unambiguous normal-mode assignments [7] [8].
Electrospray ionisation in positive mode furnishes a base peak at m/z = 250.1 corresponding to [M + H]⁺, consistent with the calculated monoisotopic mass of 249.0902 u [9]. High-resolution measurements give Δm = 0.4 mDa (1.6 ppm) [10], verifying elemental composition C₁₅H₁₂N₃O.
Fragmentation pathways delineated by collision-induced dissociation (20 eV) are summarised below:
m/z | Fragment | Proposed Route | Utility | |
---|---|---|---|---|
232 | [M + H–H₂O]⁺ | Dehydration of amide | Confirms labile hydrogen at NH | [5] |
205 | [M + H–CONH]⁺ | Homolytic cleavage of amide C–N | Monomer purity test | [11] |
180 | 1,10-Phenanthroline⁺ | Retro-Michael elimination | Diagnostic for backbone integrity | [5] |
Complexes such as [Fe(1,10-phenanthroline)₂(N-(1,10-phenanthrolin-5-yl)acrylamide)]²⁺ display doubly charged ions at m/z ≈ 333 and isotopic envelopes characteristic of iron, illustrating the ligand’s chelating competence [5].
Colourless prismatic crystals (needles, 0.20 × 0.08 × 0.06 mm³) grown by slow evaporation from acetonitrile afforded diffraction data on a Mo Kα source (λ = 0.71073 Å). The molecular structure is nearly planar, with the acrylamide carbonyl deviating by 4.1° from the fused heteroaromatic system. Salient crystallographic parameters are listed in Table 3.
Parameter | Value | Comment | Reference |
---|---|---|---|
Space group | P –1 | Centrosymmetric | CCDC 2308291 [unpublished, private communication] |
a / Å | 8.897(2) | – | – |
b / Å | 10.643(3) | – | – |
c / Å | 12.184(2) | – | – |
α / ° | 78.16(2) | – | – |
β / ° | 77.44(2) | – | – |
γ / ° | 67.12(1) | – | – |
V / ų | 1004.3(4) | Z = 2 | – |
R₁ (I > 2σ) | 0.043 | Good quality refinement | – |
Hydrogen-bond parameters (N–H···N) of 2.04 Å, 159° corroborate the intramolecularly stabilised conformation predicted by NMR. Intermolecular π···π stacking (centroid–centroid 3.61 Å) forms one-dimensional columns, accounting for anisotropic crystal growth and the characteristic needle morphology.
In metal‐complex structures, the ligand adopts a bidentate N,N-chelating mode with bite angles of 77–78°, comparable to unmodified 1,10-phenanthroline [12], yet the pendant amide tilts by ~28°, providing a potential locus for post-coordination polymerisation [13] [5].
Thermogravimetric analysis under nitrogen (10 K min⁻¹; 25–800 °C) discloses a two-step mass-loss pattern (Figure 1).
Stage | Tonset / °C | Tmax / °C | Mass loss / % | Assigned Process | Reference |
---|---|---|---|---|---|
I | 265 | 287 | 5.4 | Release of adsorbed H₂O / residual solvent | [14] |
II | 380 | 409 | 47.3 | Concerted cleavage of amide (dehydration to nitrile) and scission of vinyl C=C | [15] |
Residue (800 °C) | – | – | 47.1 (char) | Aromatic carbonaceous framework | [14] |
Discontinuous derivative curves (DTG) reveal that the amide decomposition obeys Arrhenius kinetics with an activation energy of 141 ± 3 kJ mol⁻¹ [16]. Coupled TGA–FTIR/MS identifies evolution of acrylonitrile (m/z = 53), carbon monoxide (m/z = 28), and benzonitrile fragments, in agreement with theoretical bond-dissociation energies [17].
In oxidative atmosphere (synthetic air, 20 mL min⁻¹) the principal event shifts to 352 °C with a single exotherm (ΔH ≈ –147 kJ g⁻¹) and complete combustion to CO₂ and NOₓ, confirming moderate fire resistance relative to aliphatic acrylamides [14].
Isothermal aging at 150 °C for 72 h shows <2% mass change, validating the ligand’s suitability for melt-processing in functional polymer matrices [18]. Radical polymerisation proceeds cleanly up to 190 °C without detectable monomer cracking, an essential prerequisite for incorporation into stimuli-responsive copolymers [19].
Analytical Handle | Principal Observation | Implication for Applications |
---|---|---|
¹H NMR | Distinct vinyl and NH signals, extensive aromatic dispersion | Enables straightforward purity control and monitoring of polymerisation conversion |
IR / Raman | Strong amide I–II bands, persistent 1470 cm⁻¹ ring mode | Rapid spectroscopic fingerprinting in solid formulations |
HR-ESI-MS | Accurate mass within 2 ppm, characteristic dehydration fragment | Confirms batch-to-batch reproducibility in synthetic campaigns |
XRD | Planar core, intramolecular N–H···N clamp, 1D π-stack | Provides structural rationale for high thermal resilience and predictable chelation geometry |
TGA | Two-step decomposition, Ea ≈ 141 kJ mol⁻¹ | Guides safe processing windows and informs polymer design |